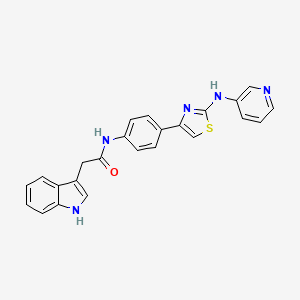

2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Description

2-(1H-Indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a heterocyclic small molecule featuring an indole core, a thiazole ring substituted with a pyridin-3-ylamino group, and an acetamide linker.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5OS/c30-23(12-17-13-26-21-6-2-1-5-20(17)21)27-18-9-7-16(8-10-18)22-15-31-24(29-22)28-19-4-3-11-25-14-19/h1-11,13-15,26H,12H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCCGOCMWODYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide represents a novel class of bioactive molecules that integrate indole, pyridine, and thiazole moieties. These structural features are known to impart significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula for the compound is with a molecular weight of approximately 318.37 g/mol. The compound features:

- An indole ring, which is often associated with diverse biological activities.

- A pyridine ring that enhances solubility and bioavailability.

- A thiazole moiety known for its role in various pharmacological effects.

Research indicates that this compound exhibits its biological effects through multiple mechanisms:

- Inhibition of Protein Kinases : The thiazole component is crucial for inhibiting specific kinases involved in cell signaling pathways related to cancer progression. For instance, studies have shown that thiazole derivatives can inhibit the activity of p38 MAPK, a kinase implicated in inflammatory responses and cancer cell proliferation .

- Antitumor Activity : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines. The IC50 values reported for different cell lines range from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxicity . The presence of electron-donating groups on the phenyl ring significantly enhances this activity.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values around 31.25 µg/mL . This suggests potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the indole and thiazole moieties can significantly impact biological activity:

| Compound Modification | Observed Effect |

|---|---|

| Electron-donating groups on phenyl ring | Increased cytotoxicity against cancer cells |

| Substituents on thiazole ring | Enhanced kinase inhibition |

| Variations in alkyl chain length | Altered potency in HSET inhibition |

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against human colon cancer cell lines (DLD1). The results indicated significant inhibition of cell proliferation at concentrations as low as 15 μM, with observed multipolar spindle formation indicating a disruption in mitotic processes .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound demonstrated superior antibacterial activity compared to ampicillin and streptomycin, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning : The target compound’s indole substitution at position 3 (vs. position 1 in and ) may influence binding selectivity due to steric and electronic differences .

- Thermal Stability : ’s compound exhibits a defined melting point (165–167°C), suggesting higher crystallinity compared to others with unreported data .

Kinase Inhibition Potential

- Target Compound: The thiazole-pyridin-3-ylamino motif resembles imatinib analogs (), which target ATP-binding pockets in kinases. The indole core may enhance hydrophobic interactions with protein targets .

- Compound: The pyridazinone ring introduces additional hydrogen-bonding sites, possibly improving selectivity but complicating pharmacokinetics .

Pharmacokinetic Considerations

- Solubility: The target compound’s pyridin-3-ylamino group may improve aqueous solubility compared to ’s pyridin-2-yl-thiazole, which is more lipophilic .

- Metabolic Stability : The acetamide linker in all compounds is susceptible to hydrolysis, but the indole and thiazole rings may slow degradation via steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.